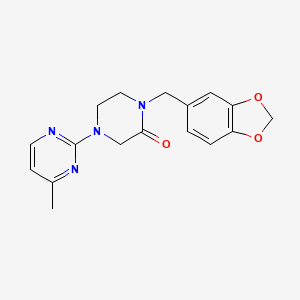![molecular formula C22H27N3O3 B3813590 N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide](/img/structure/B3813590.png)
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide
描述
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide, also known as L-838,417, is a synthetic compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes in the brain. This compound has been used in various in vitro and in vivo studies to investigate the role of α7 nAChR in various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
作用机制
The mechanism of action of N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide involves the positive allosteric modulation of the α7 nAChR. This compound binds to a specific site on the receptor, which enhances the binding of the endogenous ligand acetylcholine to the receptor and increases the opening of the ion channel. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways and ultimately leads to the enhancement of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in the brain. This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, such as the hippocampus and prefrontal cortex. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
实验室实验的优点和局限性
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has several advantages for lab experiments. This compound is highly selective for the α7 nAChR and has a long duration of action, which allows for prolonged enhancement of synaptic transmission and plasticity. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, the effects of this compound can be influenced by various factors, such as the concentration of endogenous ligands and the presence of other modulators of the α7 nAChR.
未来方向
There are several future directions for the study of N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide. One potential direction is the investigation of the effects of this compound in various animal models of neurological disorders, such as Parkinson's disease and Huntington's disease. Another potential direction is the development of more potent and selective modulators of the α7 nAChR, which may have improved therapeutic potential. Additionally, the investigation of the effects of this compound on other ion channels and receptors in the brain may provide further insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
4-[(3-oxo-1,4-diazepan-1-yl)methyl]-N-(2-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)28-20-7-4-3-6-19(20)24-22(27)18-10-8-17(9-11-18)14-25-13-5-12-23-21(26)15-25/h3-4,6-11,16H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAACJHEEKSSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-YL)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3813512.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-[(2S)-2-benzyl-3-oxopiperazin-1-yl]acetamide](/img/structure/B3813525.png)
![4-(2-{[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B3813530.png)
![4-(2-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3813532.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3813559.png)
![N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3813566.png)
![1-methyl-6-oxo-N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B3813567.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3813568.png)
![8-[2-(benzyloxy)ethyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3813576.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B3813582.png)

![methyl (2S,4R)-1-(3-{[(2,6-dimethylphenyl)amino]carbonyl}benzyl)-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3813604.png)
![3,4-dihydro-2H-chromen-3-yl[(2E)-2-methyl-2-buten-1-yl]amine](/img/structure/B3813606.png)
![N,N-diethyl-3-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxo-1-propanamine](/img/structure/B3813608.png)